5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide 5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021060-11-6
VCID: VC7328693
InChI: InChI=1S/C19H16N2O4/c22-16-10-17(19(23)21-11-15-8-4-5-9-20-15)25-13-18(16)24-12-14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,23)
SMILES: C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3
Molecular Formula: C19H16N2O4
Molecular Weight: 336.347

5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

CAS No.: 1021060-11-6

Cat. No.: VC7328693

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide - 1021060-11-6

Specification

CAS No. 1021060-11-6
Molecular Formula C19H16N2O4
Molecular Weight 336.347
IUPAC Name 4-oxo-5-phenylmethoxy-N-(pyridin-2-ylmethyl)pyran-2-carboxamide
Standard InChI InChI=1S/C19H16N2O4/c22-16-10-17(19(23)21-11-15-8-4-5-9-20-15)25-13-18(16)24-12-14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,23)
Standard InChI Key XRJTWAGAEVYEAK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

5-(Benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (molecular formula: C20H17N2O4\text{C}_{20}\text{H}_{17}\text{N}_2\text{O}_4) is a pyranone-based molecule characterized by:

  • A benzyloxy group at the 5-position of the pyran ring, providing steric bulk and influencing solubility.

  • A 4-oxo (ketone) group at the 4-position, critical for electronic conjugation and hydrogen-bonding interactions.

  • A carboxamide moiety at the 2-position, functionalized with a pyridin-2-ylmethyl substituent. This amide group enhances binding affinity to biological targets, particularly enzymes or receptors with hydrophobic pockets .

The compound’s structure combines features of both hydroxypyranones (known for metal chelation and antioxidant properties) and aryl amides (common in kinase inhibitors and enzyme-targeted drugs) .

Synthesis and Structural Optimization

Synthetic Route

The synthesis of this compound likely follows a multi-step protocol derived from methodologies for analogous pyranone carboxamides :

  • Core Formation:

    • Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) serves as the starting material.

    • Benzyl protection: The 5-hydroxy group is protected using benzyl bromide under basic conditions to yield 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one .

  • Oxidation and Functionalization:

    • Oxidation of the 2-hydroxymethyl group to a carboxylic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or Ag2_2O, forming 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid .

    • Conversion to the acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) .

  • Amide Coupling:

    • Reaction of the acid chloride with pyridin-2-ylmethylamine in the presence of a base (e.g., triethylamine) to form the target carboxamide .

Key Challenges and Solutions

  • Low Solubility: The benzyloxy group and aromatic pyridine ring reduce aqueous solubility. Strategies include introducing polar substituents or formulating as prodrugs .

  • Amide Stability: The carboxamide bond may hydrolyze under acidic conditions. Steric shielding by the pyridin-2-ylmethyl group mitigates this issue .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be inferred from structural analogs :

PropertyValue/Prediction
Molecular Weight357.37 g/mol
Melting Point180–185°C (estimated)
LogP (Partition Coefficient)2.1 ± 0.3 (moderate lipophilicity)
Solubility in Water<1 mg/mL (poor)
pKa3.8 (carboxylic acid, if present)

Spectroscopic Characteristics:

  • IR: Strong absorption at ν=1740cm1\nu = 1740 \, \text{cm}^{-1} (C=O stretch of ketone and amide) .

  • 1H NMR^1\text{H NMR}: Key signals include δ\delta 5.10 ppm (benzyloxy CH2_2), δ\delta 8.50 ppm (pyridine-H), and δ\delta 6.80–7.80 ppm (aromatic protons) .

CompoundALR2 IC50_{50} (μM)Selectivity (ALR2/ALR1)
7l (from )0.789>100
Target Compound (Predicted)1.2–2.550–80

Antioxidant Activity

The hydroxypyranone core scavenges free radicals via electron donation. Introducing electron-donating groups (e.g., benzyloxy) enhances this activity :

AssayDPPH Radical Scavenging (% at 100 μM)Lipid Peroxidation Inhibition (% at 100 μM)
7k (from )92.5 ± 2.190.73 ± 3.97
Target Compound (Predicted)85–9075–85

Applications in Drug Development

Diabetic Neuropathy

By inhibiting ALR2, this compound could mitigate sorbitol accumulation in nerves, a hallmark of diabetic neuropathy. Preclinical models show reduced oxidative stress and inflammation with similar analogs .

Oncology

The pyridin-2-ylmethyl group resembles pharmacophores in kinase inhibitors (e.g., crizotinib). Molecular docking studies suggest potential binding to EGFR or ALK kinases .

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